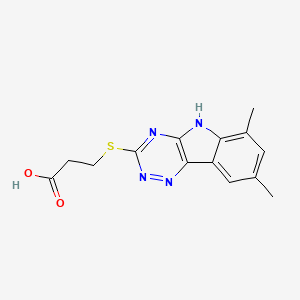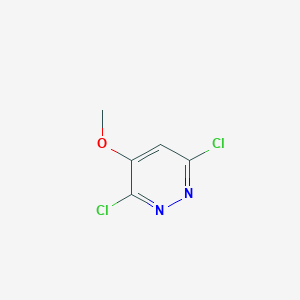
3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Discovery of Potent Dual Agonists
A study by Kinoshita et al. (2016) identified cyclic carbamate derivatives as potent dual EP2 and EP3 agonists, showcasing the potential of structurally unique compounds like 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid in medicinal chemistry. These compounds, distinct from natural prostaglandins, displayed high potency in agonist activity, indicating their possible use in therapeutic applications (Kinoshita et al., 2016).
Synthesis of Acrylic Acid Derivatives
Lim et al. (2007) explored the synthesis of 2-(9-fluorenyl)acrylic acid derivatives through an intramolecular Friedel-Crafts reaction, a process that could potentially utilize compounds like this compound. These synthetic methods are significant for the development of new materials and pharmaceuticals (Lim et al., 2007).
Catalytic Applications in Imidazole Synthesis
Tavakoli et al. (2012) demonstrated the use of a sulfuric acid derivative as a catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This research highlights the potential role of sulfur-containing compounds, similar to this compound, in catalyzing important chemical reactions (Tavakoli et al., 2012).
Electrochemical Studies
The study by Chen and Dryhurst (1983) on the electrochemical oxidation of 7,9-dimethyluric acid presents insights into the electrochemical properties of complex organic compounds. Research involving this compound could expand understanding in this area (Chen & Dryhurst, 1983).
Crystal Structure Analysis
Parvez et al. (2005) focused on the crystal structures of germanium-containing compounds, which provides a basis for understanding the structural properties of complex molecules like this compound. Such studies are crucial for material science and pharmaceutical research (Parvez et al., 2005).
Synthesis of Fluorinated Compounds
Boiadjiev and Lightner (1997) synthesized a fluorinated bilirubin analog, highlighting the importance of fluorination in modifying the properties of complex molecules. This research can be extrapolated to understand the modifications and applications of similarly structured compounds like this compound (Boiadjiev & Lightner, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLOROCVNRIKBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)


![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)


![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)